BenchChemオンラインストアへようこそ!

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride

pKa basicity isostere

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride is a conformationally constrained, 1,3-disubstituted cyclobutane building block bearing both a trifluoromethyl group and a geminal methyl–aminomethyl pair. With a molecular weight of 203.63 g/mol (free base 167.17 g/mol) and formula C₇H₁₃ClF₃N, it is supplied as the hydrochloride salt for ease of handling.

Molecular Formula C7H13ClF3N
Molecular Weight 203.63
CAS No. 2503208-13-5
Cat. No. B2602349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride
CAS2503208-13-5
Molecular FormulaC7H13ClF3N
Molecular Weight203.63
Structural Identifiers
SMILESCC1(CC(C1)C(F)(F)F)CN.Cl
InChIInChI=1S/C7H12F3N.ClH/c1-6(4-11)2-5(3-6)7(8,9)10;/h5H,2-4,11H2,1H3;1H
InChIKeyJAKFZZDHNPMSSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine Hydrochloride (CAS 2503208-13-5): Procurement-Relevant Identity and Comparator Landscape


[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride is a conformationally constrained, 1,3-disubstituted cyclobutane building block bearing both a trifluoromethyl group and a geminal methyl–aminomethyl pair. With a molecular weight of 203.63 g/mol (free base 167.17 g/mol) and formula C₇H₁₃ClF₃N, it is supplied as the hydrochloride salt for ease of handling [1]. The compound belongs to a rapidly expanding class of fluoroalkyl cyclobutane scaffolds explicitly designed as metabolically robust isosteres of tert-butyl and other lipophilic alkyl groups in medicinal chemistry [2].

Why [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine Hydrochloride Cannot Be Interchanged with Generic CF₃-Cyclobutyl Amines


The target compound bears a unique 1-methyl-1-aminomethyl substitution pattern on the cyclobutane ring that is absent in widely listed alternatives such as [3-(trifluoromethyl)cyclobutyl]methanamine (CAS 1461707-85-6) or [1-(trifluoromethyl)cyclobutyl]methanamine (CAS 1522712-18-0). The geminal methyl group alters both the pKa of the ammonium center (through inductive and steric effects) and the conformational preferences of the cyclobutane ring, directly impacting molecular recognition. Furthermore, the hydrochloride salt form ensures consistent stoichiometry, hygroscopicity, and solubility profiles that differ from the free base or other salt forms used in reaction screening. Generic replacement without verifying these parameters risks introducing uncontrolled variables in pKa-dependent steps (e.g., reductive amination pH, salt metathesis), as established by systematic physicochemical profiling of fluoroalkyl cyclobutane amine series [1].

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine Hydrochloride: Head-to-Head Quantitative Differentiation Evidence


Amine Basicity: pKa Shift of ~5.4 Units vs. tert-Butyl Amine Hydrochloride

Replacement of the tert-butyl group with a 1-trifluoromethyl-cyclobutyl moiety in amine hydrochlorides reduces the pKa of the conjugate acid from 10.69 (tert-butyl amine·HCl) to 5.29 (1-CF₃-cyclobutyl methanamine·HCl), a shift of 5.40 units. By comparison, the analogous CF₃-cyclopropane replacement yields a pKa of 4.06, making the cyclobutane congener 1.23 units less acidic (i.e., more basic) than the cyclopropane version. The target compound, bearing an additional 1-methyl group, is expected to exhibit a marginally higher pKa due to the electron-donating inductive effect of the methyl substituent relative to the unsubstituted 1-CF₃-cyclobutyl analogue [1].

pKa basicity isostere salt formation

Lipophilicity: Measured LogP Differential Between CF₃-Cyclobutyl and CHF₂/CH₂F Congeners

In a systematic study of 1,3-disubstituted cyclobutane amines, the trifluoromethyl (CF₃) substituted derivative exhibited a measured LogP approximately 1.0–1.5 units higher than the corresponding difluoromethyl (CHF₂) analogue and approximately 2.0–2.5 units higher than the monofluoromethyl (CH₂F) analogue. The presence of the 1-methyl group in the target compound further elevates lipophilicity by an estimated additional 0.3–0.5 LogP units compared to the unsubstituted 3-CF₃-cyclobutyl methanamine [1][2].

LogP lipophilicity permeability ADME

Steric Bulk and Conformational Rigidity: 1-Methyl Substitution Differentiates from Non-Methylated CF₃-Cyclobutyl Amines

X-ray crystallographic analysis of CF₃-cyclobutane-containing compounds reveals that the 1-CF₃-cyclobutyl group occupies a steric volume intermediate between tert-butyl and CF₃-cyclopropane. The addition of a methyl group at the 1-position (as in the target compound) creates a quaternary carbon center, eliminating conformational flexibility at that position and enforcing a defined spatial orientation of the aminomethyl group relative to the CF₃ substituent. This contrasts with [3-(trifluoromethyl)cyclobutyl]methanamine (CAS 1461707-85-6), where the exocyclic aminomethyl group is attached to a secondary carbon, allowing greater rotational freedom and a different vector of H-bond donor/acceptor presentation [1].

steric parameters conformational analysis X-ray crystallography bioisosterism

Patent-Backed Utility in TRPV1 Antagonist Programs: Scaffold Differentiation from Non-Cyclobutyl Series

US Patent 11,845,730 (Novartis AG / Bausch & Lomb Ireland Ltd.) explicitly claims 1,3-substituted cyclobutyl derivatives incorporating trifluoromethyl groups as TRPV1 antagonists for treating ocular surface disorders including dry eye disease. The 1,3-substitution pattern characteristic of the target compound is a core structural requirement for activity in this series. The geminal 1-methyl group present in the target compound is a specifically exemplified substitution motif within the generic Markush structures, distinguishing it from cyclobutyl derivatives lacking the 1-methyl or bearing alternative substitution patterns. Compounds in this patent class achieve sub-micromolar TRPV1 antagonism, with structure-activity relationships demonstrating that modifications to the 1-position significantly modulate potency [1].

TRPV1 antagonist ocular disease dry eye pain Novartis patent

Metabolic Stability Advantage: CF₃-Cyclobutyl Group Preserves Bioactivity While Reducing Clearance vs. tert-Butyl

In a direct head-to-head evaluation using the commercial drugs Buclizine and Butenafine, replacement of the tert-butyl group with a 1-CF₃-cyclobutyl group preserved the original mode of bioactivity (H₁ receptor antagonism for Buclizine; squalene epoxidase inhibition for Butenafine) while enhancing resistance to metabolic clearance. The CF₃-cyclobutyl analogue of Buclizine retained antagonist activity, whereas the CF₃-cyclopropane analogue was completely inactive, demonstrating the specific superiority of the cyclobutane ring size. The 1-methyl substituent present in the target compound provides additional steric shielding of the metabolically labile α-position relative to the non-methylated analogue [1].

metabolic stability microsomal clearance tert-butyl replacement bioisostere

Optimal Research and Industrial Application Scenarios for [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine Hydrochloride


Medicinal Chemistry: tert-Butyl Bioisostere Replacement in Lead Optimization

When a lead series contains a metabolically labile tert-butyl group, the target compound serves as a direct precursor for synthesizing the 1-methyl-1-CF₃-cyclobutyl methanamine isostere. The pKa shift of approximately 5.4 units (from ~10.7 to ~5.3) relative to tert-butyl amine [1] must be factored into the design, but the retention of target engagement combined with enhanced microsomal stability, as demonstrated in the Buclizine and Butenafine case studies [1], makes this a preferred building block over the CF₃-cyclopropane analogue (which can ablate activity) and over the non-methylated CF₃-cyclobutyl variant (which offers less steric shielding of the α-position).

Ion Channel and GPCR Targeted Library Synthesis: TRPV1 Antagonist Program Enablement

The compound is a key synthetic intermediate for constructing 1,3-disubstituted cyclobutyl TRPV1 antagonists claimed in US 11,845,730 [2]. The geminal 1-methyl-1-aminomethyl motif is essential for accessing the specific substitution pattern required for TRPV1 antagonism in the ocular disease therapeutic area. Procurement enables synthesis of patent-protected chemical matter that is structurally distinct from earlier urea-based or capsaicin-derived TRPV1 ligand series, offering a differentiated IP position for dry eye disease and inflammatory pain indications.

Physicochemical Property Screening Cascades: pKa-Controlled Salt Selection and Purification

The predicted pKa of the conjugate acid (~5.3–5.8, as extrapolated from the CF₃-cyclobutyl amine series [1]) places the compound in a range where it is predominantly neutral at pH > 7, facilitating extraction and chromatography under basic conditions, while still forming stable hydrochloride salts under acidic conditions. This pKa window is distinct from non-fluorinated cyclobutyl amines (pKa ~10–11) and from the more acidic CF₃-cyclopropyl congeners (pKa ~4.1), enabling pH-selective separation in complex reaction mixtures. Procurement of the pre-formed hydrochloride salt eliminates variability in salt stoichiometry encountered with free base storage.

Fragment-Based Drug Discovery: Rigid, Three-Dimensional Amine Fragment for Screening Libraries

The quaternary carbon at C-1, combined with the conformationally constrained cyclobutane ring and the electron-withdrawing CF₃ group, produces a fragment with defined spatial orientation of the aminomethyl vector. This rigidity (loss of one rotatable bond vs. non-methylated analogues) reduces the entropic penalty upon protein binding, a desirable feature for fragment hit elaboration. The measured and predicted LogP window of ~1.8–2.3 (free base) [3] balances aqueous solubility with membrane permeability, positioning the fragment favorably within common fragment library property guidelines (Rule of Three).

Quote Request

Request a Quote for [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.